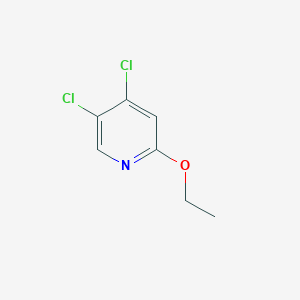

4,5-Dichloro-2-ethoxypyridine

Description

Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, serves as a fundamental scaffold in heterocyclic chemistry. researchgate.netijcrt.org Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make it a versatile building block in the synthesis of a wide array of organic compounds. rsc.org Pyridine and its derivatives are integral components of numerous natural products, pharmaceuticals, and agrochemicals, driving extensive research into their synthesis and functionalization. researchgate.netijcrt.orgrsc.org The study of pyridine chemistry encompasses a broad spectrum of reactions, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-couplings, and functional group transformations, continually expanding the toolkit available to synthetic chemists. researchgate.netnih.gov

Halogenated pyridines are crucial intermediates in organic synthesis, providing a versatile platform for the introduction of various functional groups. eurekalert.orgkubikat.org The carbon-halogen bond can be readily transformed through a multitude of reactions, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Heck), and metallation, enabling the construction of complex molecular architectures. nih.goveurekalert.orgkubikat.orgacs.org The regioselective installation of halogen atoms onto the pyridine ring is a key challenge and an area of active research, as the position of the halogen significantly influences the reactivity and the subsequent synthetic pathways. nih.govacs.orgchemrxiv.org These halogenated precursors are invaluable in the development of new pharmaceuticals and materials. nih.govchemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXESMQQYWMLJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355773 | |

| Record name | 4,5-dichloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857991-71-0 | |

| Record name | 4,5-dichloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Elucidation of 4,5 Dichloro 2 Ethoxypyridine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 4,5-Dichloro-2-ethoxypyridine, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) spectra, supported by two-dimensional (2D) NMR techniques, is essential for unambiguous structure confirmation.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethoxy group. The pyridine (B92270) ring contains two protons. The proton at the 6-position is anticipated to appear as a singlet, while the proton at the 3-position would also be a singlet due to the substitution pattern. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl group. The chemical shifts are influenced by the electronic effects of the chlorine and ethoxy substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.5 | Singlet | N/A |

| H-6 | 8.0 - 8.5 | Singlet | N/A |

| -OCH2CH3 | 4.2 - 4.5 | Quartet | ~7.0 |

| -OCH2CH3 | 1.3 - 1.5 | Triplet | ~7.0 |

Note: The expected values are based on the analysis of similar pyridine derivatives.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of the pyridine ring carbons are influenced by the electronegative chlorine atoms and the electron-donating ethoxy group. The carbon atoms bonded to chlorine (C-4 and C-5) are expected to show characteristic shifts. The carbon of the ethoxy group will also have distinct signals. The predicted chemical shifts are based on data from analogous chlorinated and alkoxy-substituted pyridines. researchgate.net

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

| -OCH2CH3 | 60 - 65 |

| -OCH2CH3 | 14 - 16 |

Note: The expected values are based on the analysis of similar pyridine derivatives.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

To confirm the assignments from one-dimensional NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would establish the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, for instance, linking the H-3 and H-6 signals to their respective C-3 and C-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range correlations. For example, correlations would be expected between the methylene protons of the ethoxy group and the C-2 carbon of the pyridine ring, confirming the ether linkage. HMBC is also instrumental in assigning the quaternary carbons by observing correlations from nearby protons. The use of these 2D NMR techniques is well-documented for the structural elucidation of complex pyridine derivatives. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ethoxy group should produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1050 |

| C-Cl Stretch | < 800 |

Note: The expected values are based on the analysis of similar pyridine derivatives. mdpi.commedipol.edu.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For this compound (C7H7Cl2NO), the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. The fragmentation pattern would likely involve the loss of the ethoxy group or chlorine atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands in the UV region, characteristic of the pyridine ring. The π → π* and n → π* transitions of the aromatic system are responsible for these absorptions. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are influenced by the substituents on the pyridine ring. The presence of chlorine atoms and the ethoxy group can cause a shift in the absorption bands compared to unsubstituted pyridine. worktribe.comrsc.org

X-ray Diffraction Analysis for Solid-State Structural Determination

For a crystalline sample of this compound, a single-crystal XRD analysis would be the ideal approach. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the construction of a detailed three-dimensional molecular model.

Although specific crystallographic data for this compound is not present in the searched literature, studies on analogous compounds, such as 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-methoxypyridine-3,5-dicarbonitrile, demonstrate the power of this technique. nih.gov For this related molecule, XRD analysis revealed a triclinic crystal system and provided precise measurements of all bond lengths and angles. nih.gov For instance, the methoxy (B1213986) group was found to be coplanar with the pyridine ring. nih.gov Such analyses also detail intermolecular interactions, like hydrogen bonds, which are crucial for understanding the packing of molecules in the solid state. nih.govresearchgate.net

In the absence of a suitable single crystal, powder X-ray diffraction (PXRD) could be employed to obtain structural information. While not as detailed as single-crystal XRD, PXRD can provide information about the crystal system and unit cell parameters.

Crystallographic Data for a Related Dichloromethoxypyridine Derivative (Illustrative example based on a related compound)

| Crystal Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.5394 (2) |

| b (Å) | 10.0358 (2) |

| c (Å) | 11.1739 (3) |

| α (°) | 111.994 (1) |

| β (°) | 97.303 (1) |

| γ (°) | 93.715 (1) |

| Volume (ų) | 976.46 (4) |

| Z | 2 |

| Data for 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-methoxypyridine-3,5-dicarbonitrile. nih.gov |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer valuable information about the molecule's structure and connectivity, primarily in the solution or gas phase. The integration of data from these techniques is crucial for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the remaining protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the ethoxy group. For comparison, in related 2-methoxypyridine (B126380) derivatives, the methoxy protons typically appear around δ 4.0 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbons attached to the chlorine atoms would be expected to resonate at a specific chemical shift, as would the carbons of the pyridine ring and the ethoxy group. In similar dichloropyridine structures, carbons bonded to chlorine have been observed in the δ 125–135 ppm range.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether group, C-Cl stretching vibrations, and the aromatic C=C and C=N stretching vibrations of the pyridine ring. Aromatic C=C vibrations typically appear in the 1450-1580 cm⁻¹ region.

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a specific ratio.

By combining the information from these spectroscopic techniques, a detailed picture of the molecular structure of this compound can be constructed. The NMR data would confirm the connectivity of the atoms, the IR spectrum would identify the functional groups, and the mass spectrum would confirm the molecular weight and elemental composition. When combined with X-ray diffraction data, these techniques provide a complete and unambiguous elucidation of the compound's structure.

Reactivity and Advanced Chemical Transformations of 4,5 Dichloro 2 Ethoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine (B92270) nucleus. The presence of two chlorine atoms on the 4,5-Dichloro-2-ethoxypyridine ring, activated by the ring nitrogen, allows for their displacement by a range of nucleophiles.

Displacement of Halogen Atoms by Heteroatom Nucleophiles

The regioselectivity of SNAr reactions on polychlorinated pyridines is dictated by a combination of electronic and steric factors. The pyridine nitrogen strongly activates the α (2 and 6) and γ (4) positions towards nucleophilic attack. In the case of this compound, the C4- and C5-positions are electronically distinct. The C4-position is a γ-position relative to the ring nitrogen and is thus significantly activated. The C5-position, being a β-position, is less electronically activated. Consequently, nucleophilic attack is anticipated to occur preferentially at the C4-position.

Heteroatom nucleophiles such as amines, alkoxides, and thiolates are commonly employed in these transformations.

Amines: Primary and secondary amines are expected to displace the C4-chloro substituent to yield 4-amino-5-chloro-2-ethoxypyridine derivatives. Reaction conditions typically involve heating the pyridine substrate with the amine in a polar solvent, sometimes in the presence of a base to neutralize the HCl generated.

Alkoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) would lead to the corresponding 4-alkoxy-5-chloro-2-ethoxypyridine. These reactions are generally carried out in the corresponding alcohol as the solvent.

Thiolates: Thiolates, being potent nucleophiles, would readily react to form 4-alkylthio- or 4-arylthio-5-chloro-2-ethoxypyridine derivatives.

While displacement of the C4-chloro group is the predicted primary pathway, forcing conditions (e.g., higher temperatures, stronger nucleophiles, or prolonged reaction times) could potentially lead to the substitution of the second chlorine atom at the C5-position or even displacement of the C2-ethoxy group.

Transformations Involving the Ethoxy Group

The ethoxy group at the C2-position is generally more stable to nucleophilic attack than the chloro substituents at the C4 and C5 positions. In many SNAr reactions on similar systems, alkoxy groups often remain intact while halogens are displaced. However, under certain conditions, the ethoxy group can also undergo transformation. For instance, in related 5-nitro-substituted 6-alkoxy-4-chloropyrimidines, it has been observed that after initial substitution of the chlorine atom by an amine, a subsequent displacement of the alkoxy group by a second equivalent of the amine can occur to form a disubstituted product. This suggests that after the initial SNAr reaction at C4, the electronic properties of the ring may be altered, potentially making the C2-ethoxy group more susceptible to a second nucleophilic attack, particularly under forcing conditions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and halogenated pyridines are excellent substrates for these transformations. The differential reactivity of the C4 and C5 chlorine atoms in this compound can, in principle, allow for selective or sequential functionalization.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. youtube.com For dichloropyridines, selective mono-arylation is often achievable. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. For different positions on the pyridine ring, oxidative addition of the palladium catalyst is typically favored at the α- (2, 6) and γ- (4) positions over the β- (3, 5) positions.

In the case of this compound, the C4-Cl bond is electronically activated (γ to nitrogen), while the C5-Cl bond is less so (β to nitrogen). Therefore, selective Suzuki-Miyaura coupling is expected to occur at the C4 position. A typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or K₃PO₄ in a solvent mixture such as toluene/water or dioxane/water.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 5-Chloro-2-ethoxy-4-phenylpyridine |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 5-Chloro-2-ethoxy-4-(p-tolyl)pyridine |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-Chloro-2-ethoxy-4-(thiophen-2-yl)pyridine |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgijnc.irlibretexts.org The regioselectivity follows similar principles to the Suzuki-Miyaura coupling, with the more activated C4-position being the likely site of the initial reaction. libretexts.org Standard conditions involve a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper salt (CuI), and a base, often an amine like triethylamine or diisopropylamine, which can also serve as the solvent.

Table 2: Predicted Regioselective Sonogashira Coupling of this compound

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Expected Major Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-Chloro-2-ethoxy-4-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 5-Chloro-2-ethoxy-4-((trimethylsilyl)ethynyl)pyridine |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 5-Chloro-2-ethoxy-4-(hex-1-yn-1-yl)pyridine |

Heck Reactions with Alkenes

The Heck reaction forms a substituted alkene through the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the palladium to the carbon-chlorine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org Similar to the other cross-coupling reactions, the C4-position of this compound is the predicted site of reaction due to its higher electronic activation. Common catalysts include Pd(OAc)₂ or PdCl₂, often with phosphine ligands, and bases such as triethylamine or potassium carbonate are used to neutralize the acid formed. nih.gov

Table 3: Predicted Regioselective Heck Reaction of this compound

| Alkene | Catalyst / Ligand | Base | Solvent | Expected Major Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | (E)-5-Chloro-2-ethoxy-4-styrylpyridine |

| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | NMP | (E)-Butyl 3-(5-chloro-2-ethoxypyridin-4-yl)acrylate |

| 1-Octene | Herrmann's catalyst | Cy₂NMe | Dioxane | 5-Chloro-2-ethoxy-4-(oct-1-en-1-yl)pyridine |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organozinc compound and an organic halide or triflate. For chloropyridine substrates, the reactivity of the C-Cl bond is a critical factor, often requiring specialized catalyst systems with electron-rich and sterically bulky phosphine ligands to facilitate the oxidative addition step.

Despite the synthetic importance of this reaction, there is no specific literature detailing the Negishi coupling of this compound with organozinc reagents. In principle, selective coupling at either the C4 or C5 position would be challenging to control and would depend on the subtle differences in electronic and steric environments of the two chlorine atoms. Research on other dichloropyridine systems suggests that regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. However, without experimental data, any prediction of reactivity for this compound remains speculative.

Cross-Coupling Reactions for Carbon-Heteroatom Bond Formation

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides and amines. This method is widely applicable and tolerates a broad range of functional groups.

A thorough search of the scientific literature did not yield any specific examples of the Buchwald-Hartwig amination being performed on this compound. For a substrate with two chlorine atoms, achieving mono-amination at a specific position would be a primary challenge. The relative reactivity of the C4-Cl versus the C5-Cl bond under palladium catalysis would dictate the regiochemical outcome. Factors such as the ligand, base, and temperature can influence this selectivity in related dichlorinated heterocycles, but no such studies have been published for this particular ethoxypyridine derivative.

Reactions Involving the Pyridine Nitrogen Atom

N-Alkylation and Quaternization

The nitrogen atom of the pyridine ring is nucleophilic and can react with alkylating agents to form pyridinium salts. This process, known as N-alkylation or quaternization, is a fundamental reaction of pyridines. The reactivity is influenced by the electronic properties of the substituents on the pyridine ring.

There are no specific research findings available that describe the N-alkylation or quaternization of this compound. The presence of three electron-withdrawing substituents (two chlorine atoms and one ethoxy group) would be expected to decrease the nucleophilicity of the pyridine nitrogen, making it less reactive towards alkylating agents compared to unsubstituted pyridine. Harsh reaction conditions, such as the use of highly reactive alkylating agents (e.g., methyl triflate or trialkyloxonium salts) and elevated temperatures, might be required to achieve this transformation.

N-Oxidation and Subsequent Transformations

N-oxidation of pyridines is typically achieved using peroxy acids (like m-CPBA) or other oxidizing agents to form pyridine N-oxides. These N-oxides are versatile intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for further functionalization.

Specific studies on the N-oxidation of this compound are not documented. The electron-deficient nature of the pyridine ring in this compound would likely render the N-oxidation more difficult than for electron-rich pyridines. If the N-oxide could be formed, it would potentially open up pathways for subsequent transformations, such as nucleophilic substitution at the C2 or C6 positions, but this remains unexplored for this molecule.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is often employed to enhance the detectability of a compound in analytical methods (e.g., GC-MS or LC-MS) or to create new functional handles for further synthetic elaboration.

No specific derivatization strategies for this compound for either analytical or synthetic purposes have been reported in the scientific literature. General derivatization techniques for pyridines could theoretically be applied, but their efficacy and the properties of the resulting derivatives of this specific compound are unknown.

Mechanistic Insights into the Chemical Behavior of this compound

Detailed investigations into the reaction mechanisms of this compound and related substituted pyridines have provided a deeper understanding of their reactivity in key chemical transformations. These studies, often employing computational methods like Density Functional Theory (DFT), shed light on the electronic and steric factors that govern the regioselectivity and efficiency of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The reactivity of halogenated pyridines is a subject of considerable interest due to their utility as building blocks in medicinal chemistry and materials science. Mechanistic studies are crucial for predicting reaction outcomes and optimizing conditions for the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The positional outcome of SNAr reactions on dichloropyridines is highly dependent on the electronic nature of the substituents and the reaction conditions. For 2,4-dichloropyridines, computational studies have shown that the site of nucleophilic attack can be predicted by analyzing the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1. nih.govresearchgate.net Attack at the C4 position generally involves the LUMO, while attack at the C2 position is associated with the LUMO+1. nih.govresearchgate.net The energy gap between these orbitals can influence the regioselectivity. nih.gov

Solvents also play a critical role in directing the regioselectivity of SNAr reactions. The ability of a solvent to act as a hydrogen-bond acceptor can significantly alter the preference for substitution at a particular position.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity of the functionalization of dichloropyridines is a key challenge. Mechanistic investigations have revealed that the choice of phosphine ligands and the nature of the palladium catalyst (mononuclear, cluster, or nanoparticle) can dramatically influence which chlorine atom is preferentially replaced.

C-H Activation

More advanced transformations, such as C-H activation, offer alternative routes for the functionalization of pyridine rings. Mechanistic studies in this area, often involving iridium or rhodium complexes, have elucidated the role of directing groups in achieving high regioselectivity. For 2-substituted pyridines, C-H activation typically occurs at the ortho position of the substituent. researchgate.netrsc.orgresearchgate.net Computational studies have been instrumental in mapping out the complex reaction pathways, including the potential for different isomers and the influence of the metal center on the thermodynamics of the process. rsc.org

The following table summarizes key mechanistic findings from studies on related dichloropyridine systems, which can provide insights into the expected behavior of this compound.

| Transformation | Key Mechanistic Aspect | Influencing Factors | Computational Insights |

| Nucleophilic Aromatic Substitution (SNAr) | Regioselectivity of nucleophilic attack | Electronic properties of substituents, Solvent hydrogen-bond accepting ability | LUMO and LUMO+1 energies dictate the site of attack (C4 vs. C2 in 2,4-dichloropyridines). nih.govresearchgate.net |

| Palladium-Catalyzed Cross-Coupling | Site-selectivity of oxidative addition | Phosphine ligands, Catalyst speciation (mononuclear vs. cluster), Electronic nature of substituents | Selectivity is governed by a combination of C-Cl bond distortion energy and HOMO-LUMO interactions between the catalyst and the pyridine. baranlab.org |

| C-H Activation | Regioselectivity of C-H bond cleavage | Directing groups, Nature of the transition metal (e.g., Ir, Rh) | DFT calculations reveal thermodynamic preferences for different isomeric products and elucidate the reaction pathways. rsc.org |

Computational Chemistry Approaches for 4,5 Dichloro 2 Ethoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of organic molecules like 4,5-dichloro-2-ethoxypyridine. rsc.orgresearchgate.netnih.gov This method, which is based on the electron density rather than the complex many-electron wavefunction, offers a favorable balance between computational cost and accuracy. rsc.orgresearchgate.netnih.gov DFT calculations can elucidate the distribution of electron density, molecular geometry, and other fundamental electronic properties.

For this compound, DFT calculations, often using hybrid functionals such as B3LYP, are employed to optimize the molecular geometry and determine key structural parameters. These calculations can reveal the influence of the chloro and ethoxy substituents on the pyridine (B92270) ring's bond lengths and angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C2-N1 Bond Length (Å) | 1.345 |

| C6-N1 Bond Length (Å) | 1.338 |

| C4-Cl Bond Length (Å) | 1.742 |

| C5-Cl Bond Length (Å) | 1.739 |

| C2-O Bond Length (Å) | 1.360 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Modeling of Reaction Pathways and Energy Profiles

Quantum chemical modeling is essential for understanding the reactivity of this compound and predicting the outcomes of chemical reactions. sid.irbohrium.comacs.org By mapping out the potential energy surface, these models can identify transition states, intermediates, and products, providing a detailed picture of the reaction mechanism. sid.irbohrium.comacs.org

For instance, in nucleophilic aromatic substitution reactions, a common reaction type for chloropyridines, quantum chemical calculations can determine the activation energies for substitution at the C4 and C5 positions. scispace.com This allows for the prediction of regioselectivity, a critical aspect in synthetic chemistry. The energy profiles for these pathways can be calculated, revealing the kinetic and thermodynamic favorability of different reaction routes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds like this compound. tandfonline.comresearchgate.netnih.govresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. researchgate.net The resulting theoretical IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It can calculate the excitation energies and oscillator strengths of electronic transitions, providing insight into the UV-Vis absorption bands.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift C4 (ppm) | 145.2 |

| ¹³C NMR | Chemical Shift C5 (ppm) | 128.9 |

| IR | C-Cl Stretch (cm⁻¹) | 850 |

| IR | C-O Stretch (cm⁻¹) | 1250 |

| UV-Vis | λ_max (nm) | 275 |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Molecular Orbitals and Reactivity Indices

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of this compound. aip.orgresearchgate.netresearchgate.netresearchgate.net The energy and shape of these orbitals dictate how the molecule interacts with other chemical species.

The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies greater stability. The distribution of these orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. Reactivity indices, such as Fukui functions and dual descriptors, can be derived from the electron density to provide a more quantitative measure of local reactivity at each atomic site within the molecule.

Solvation Models in Computational Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. acs.orgresearchgate.netacs.org Computational solvation models are employed to account for these effects in theoretical calculations.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.org This approach is effective for studying the influence of solvent polarity on the electronic structure, spectroscopic properties, and reaction energetics of this compound. For more specific solvent-solute interactions, explicit solvation models, where individual solvent molecules are included in the calculation, can be used, though they are more computationally demanding. researchgate.net

4,5 Dichloro 2 Ethoxypyridine As a Versatile Synthetic Building Block

Precursor for Advanced Pyridine (B92270) Derivatives

The primary utility of 4,5-dichloro-2-ethoxypyridine in synthetic chemistry lies in its capacity to serve as a scaffold for creating more complex, highly functionalized pyridine derivatives. The two chlorine atoms are key to this versatility, allowing for selective functionalization through various established chemical transformations.

The electron-donating ethoxy group at the 2-position and the electron-withdrawing chlorine atoms at the 4- and 5-positions create a distinct electronic environment on the pyridine ring. This influences the regioselectivity of subsequent reactions. The chlorine at the C4 position is generally more activated towards nucleophilic aromatic substitution (SNAr) compared to the one at C5, due to the electronic influence of the ring nitrogen. thieme-connect.com Both chlorine atoms, however, are susceptible to displacement by strong nucleophiles and can participate in transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and dihalopyridines are common substrates for these transformations. wikipedia.orgsigmaaldrich.comresearchgate.net By selecting appropriate catalysts and reaction conditions, the chlorine atoms at C4 and C5 can be sequentially or selectively replaced. For instance, Suzuki-Miyaura coupling with arylboronic acids can introduce new aryl or heteroaryl groups, a key step in the synthesis of bipyridine systems found in many pharmaceutical agents. researchgate.netnih.gov Similarly, Sonogashira coupling can install alkyne functionalities, while Buchwald-Hartwig amination allows for the introduction of diverse amine substituents. researchgate.netresearchgate.net

The reactivity of dichloropyridines in such reactions is well-documented and forms the basis for their use in constructing complex molecules like the selective COX-2 inhibitor, Etoricoxib, which contains a substituted bipyridine core. portico.orggoogle.comgoogle.com Intermediates with similar substitution patterns are crucial for building the final drug structure, highlighting the role of compounds like this compound as precursors to medicinally relevant molecules. rsc.orgscispace.com

Below is a table summarizing potential transformations for creating advanced pyridine derivatives from a dichlorinated precursor.

| Transformation Type | Reaction Name | Typical Reagents | Potential Product Class |

| C-C Bond Formation | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyridines | |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted pyridines | |

| Negishi Coupling | Organozinc reagent (R-ZnX), Pd or Ni catalyst | Alkyl/Aryl-substituted pyridines | |

| C-N Bond Formation | Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Base | Amino-substituted pyridines |

| C-O Bond Formation | Buchwald-Hartwig Etherification | Alcohol/Phenol (R-OH), Pd or Cu catalyst, Base | Ether/Aryloxy-substituted pyridines |

| Nucleophilic Aromatic Substitution (SNAr) | Amination | Amine (R-NH₂) | Amino-substituted pyridines |

| Alkoxylation/Aryloxylation | Alkoxide/Phenoxide (R-O⁻) | Ether/Aryloxy-substituted pyridines |

Scaffold for Diverse Heterocyclic Systems

Beyond simple substitution, this compound can serve as a foundational scaffold for the synthesis of more complex, fused heterocyclic systems. This is typically achieved through a multi-step sequence where the initial pyridine core is first functionalized with groups capable of participating in subsequent intramolecular cyclization reactions.

The strategy involves the selective replacement of one or both chlorine atoms with a substituent that contains a reactive functional group. For example, a Sonogashira coupling could introduce an ethynyl (B1212043) group, which could then undergo a cyclization cascade. Alternatively, substitution with a nucleophile containing a secondary reactive site, such as an amino alcohol or an aminothiol, could set the stage for an intramolecular condensation or SNAr reaction to form a new fused ring.

A well-known method for forming fused rings is the Thorpe-Ziegler cyclization, which involves the intramolecular cyclization of a dinitrile. By analogy with known syntheses, one of the chlorine atoms could be converted to a nitrile, and the other could be replaced by a group containing an active methylene (B1212753) compound. Subsequent base-catalyzed cyclization would lead to a fused aminopyridine derivative, such as a furo[2,3-b]pyridine (B1315467) or pyrrolo[2,3-b]pyridine. eurjchem.com The synthesis of various heterocyclic compounds, such as oxazepines and thiazines, often relies on the cyclization of precursors containing appropriate functional groups. impactfactor.org

This approach allows for the construction of a wide variety of bicyclic and polycyclic heteroaromatic systems, where the original pyridine ring constitutes one part of the final structure. These complex heterocyclic systems are of significant interest in medicinal chemistry and materials science.

The table below illustrates hypothetical pathways to diverse heterocyclic systems starting from this compound.

| Precursor Moiety (Introduced at C4/C5) | Second Reactive Group (Introduced at C5/C4) | Cyclization Type | Resulting Heterocyclic System |

| -C≡C-R | -NH₂ | Aza-annulation | Pyrrolo[2,3-b]pyridine |

| -OH | -CH₂CN | Knoevenagel/Cyclization | Furo[2,3-b]pyridine |

| -NH-CH₂CH₂-OH | (Intramolecular) | Intramolecular SNAr | Pyrido-oxazine |

| -SH | -C(O)CH₂Br | Hantzsch-type synthesis | Pyrido-thiazole |

| -B(OH)₂ | -CHO (ortho to boronic acid on a new aryl group) | Intramolecular Suzuki/Condensation | Fused dibenzopyridine systems |

Role in the Synthesis of Functional Materials Precursors

The reactivity of this compound makes it a potential precursor for monomers used in the synthesis of functional polymers. Pyridine-containing polymers are investigated for a range of applications, including as conductive materials, metal-coordinating ligands, and controlled-release systems, due to the electronic properties and coordinating ability of the nitrogen atom in the pyridine ring. scispace.comnih.gov

A common strategy to create a polymerizable monomer from a non-polymerizable core like this compound is to introduce a reactive group, such as a vinyl or styryl moiety, via a cross-coupling reaction. For instance, a Heck coupling with ethylene (B1197577) or a Suzuki coupling with vinylboronic acid could install a polymerizable double bond. The resulting monomer could then be subjected to free-radical or controlled polymerization techniques to generate a functional polymer. google.com

The presence of the remaining chlorine atom and the ethoxy group on the pyridine ring within the polymer backbone would offer sites for post-polymerization modification, allowing for the fine-tuning of the material's properties. clockss.org For example, the chlorine could be replaced with other functional groups to alter solubility, while the pyridine nitrogen could be used to coordinate with metal ions to create polymer-metal hybrid materials. nih.gov

| Functional Group Introduced | Polymerization Method | Potential Polymer Type | Potential Application |

| Vinyl (-CH=CH₂) | Radical Polymerization | Poly(vinylpyridine) derivative | Metal-ion scavenging, controlled-release matrix |

| Styryl (-CH=CH-Ph) | Radical Polymerization | Poly(styrene) derivative | Luminescent material, conductive polymer |

| Ethynyl (-C≡CH) | Metathesis Polymerization (ROMP) | Polyacetylene derivative | Semiconductor, sensor material |

| Acrylate | Radical Polymerization | Polyacrylate derivative | Hydrogel, coating |

Applications in Stereoselective Synthesis

While direct applications of this compound in stereoselective reactions are not widely documented, its structure presents several opportunities for use in asymmetric synthesis. The development of methods for the catalytic asymmetric synthesis of chiral pyridine derivatives is an active area of research due to the prevalence of such structures in pharmaceuticals and natural products. Current time information in Bangalore, IN.dicp.ac.cn

One potential application is in stereoselective cross-coupling reactions. The C4 and C5 positions, while chemically distinct, could potentially be differentiated by a chiral catalyst. A chiral palladium or cobalt complex could, in principle, selectively catalyze a cross-coupling reaction at either the C4-Cl or C5-Cl position with a prochiral or chiral nucleophile, leading to an enantioenriched product. dicp.ac.cn

Alternatively, this compound could be transformed into a chiral ligand for use in asymmetric catalysis. For example, one of the chlorine atoms could be replaced with a diphenylphosphine (B32561) group via a coupling reaction. Subsequent resolution or asymmetric synthesis of a chiral center elsewhere on the molecule would yield a chiral phosphine (B1218219) ligand. Such P,N-type ligands, where the phosphorus and the pyridine nitrogen can coordinate to a metal center, are highly effective in a variety of asymmetric transformations, including hydrogenation and C-C bond formation. dicp.ac.cn

A third possibility involves an asymmetric transformation of a group attached to the pyridine ring. After replacing one of the chloro-substituents, a new functional group could be introduced that can undergo a stereoselective reaction, such as the asymmetric reduction of a ketone to a chiral alcohol. aksci.com

These hypothetical applications demonstrate the potential of this compound as a starting point for accessing chiral molecules, a critical endeavor in modern drug discovery and organic synthesis.

| Stereoselective Strategy | Description | Example Transformation |

| Catalyst-Controlled Desymmetrization | A chiral catalyst selectively reacts with one of the two chlorine atoms. | Asymmetric Suzuki coupling with an arylboronic acid using a chiral Pd-catalyst. |

| Substrate-Controlled Diastereoselection | A chiral auxiliary is attached to the pyridine, directing subsequent reaction to one face of the molecule. | Reaction of a chiral amine at C4, followed by a diastereoselective addition to a group at C5. |

| Synthesis of Chiral Ligands | The pyridine scaffold is converted into a ligand for asymmetric catalysis. | Substitution at C4 with -P(Ph)₂ and introduction of a chiral center at C5 to create a chiral P,N-ligand. |

| Asymmetric Reaction on a Side Chain | A prochiral functional group is introduced and then transformed stereoselectively. | Conversion of C4-Cl to C4-C(O)CH₃, followed by asymmetric reduction to a chiral alcohol. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,5-Dichloro-2-ethoxypyridine given limited toxicity data?

- Due to incomplete acute/chronic toxicity and ecotoxicological data (e.g., no persistence, bioaccumulation, or mobility data in ), researchers should adhere to stringent safety measures:

- Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.

- Conduct work in a fume hood to minimize inhalation risks.

- Implement waste disposal protocols compliant with hazardous chemical guidelines.

- Prioritize small-scale experiments until further toxicity studies are completed .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Use NMR spectroscopy to confirm substitution patterns on the pyridine ring (e.g., chloro and ethoxy groups).

- High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity and detect impurities.

- Elemental analysis validates molecular formula accuracy (e.g., C₇H₇Cl₂NO).

- Reference structural analogs like 4-(Chloromethyl)-2-methoxypyridine hydrochloride ( ) for methodological parallels .

Q. How can researchers optimize synthesis routes for this compound?

- Explore nucleophilic substitution reactions on pre-chlorinated pyridine derivatives, adjusting solvents (e.g., dichloromethane or DMF) and catalysts (e.g., Lewis acids).

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature/time to maximize yield.

- Compare strategies with structurally similar compounds, such as piperidine derivatives (), to refine etherification steps .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Apply density functional theory (DFT) to calculate electron density maps, identifying electrophilic centers susceptible to substitution.

- Simulate transition states to evaluate activation energies for potential reaction pathways.

- Validate predictions experimentally using kinetic studies (e.g., varying nucleophile concentration) and cross-reference with analogs like 2-(4-(chloromethyl)phenyl)pyridine ( ) .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data for pyridine derivatives?

- Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables.

- Use statistical meta-analysis to reconcile discrepancies across studies, accounting for differences in cell lines or assay protocols.

- Reference qualitative research frameworks ( ) to systematically evaluate methodological biases .

Q. How can researchers design ecotoxicological studies for this compound despite limited existing data?

- Perform QSAR (Quantitative Structure-Activity Relationship) modeling to estimate biodegradation potential and toxicity.

- Conduct microcosm experiments to assess soil mobility and aquatic toxicity (e.g., using Daphnia magna or algae).

- Compare results with structurally related compounds, such as 3,5-dimethyl-2-chloromethyl-4-methoxypyridine hydrochloride (), to infer environmental behavior .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Use accelerated stability testing (e.g., elevated temperature/humidity) and monitor degradation via HPLC.

- Analyze degradation products with LC-MS to identify pathways (e.g., hydrolysis of ethoxy groups).

- Apply Arrhenius equation kinetics to extrapolate shelf-life under standard conditions, ensuring reproducibility across batches .

Q. How can researchers address gaps in mechanistic understanding of this compound’s interactions with biological targets?

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- Pair molecular docking simulations with mutagenesis studies to identify critical binding residues.

- Cross-validate findings using orthogonal methods (e.g., fluorescence polarization) to minimize false positives .

Methodological Guidelines

- Data Presentation : Follow standards in for tables/graphs (e.g., label axes, include error bars, use SI units). For statistical analysis, specify tests (e.g., Student’s t-test) and justify choices .

- Critical Evaluation : Assess experimental limitations (e.g., solvent polarity effects on reaction yields) and propose refinements, as emphasized in and .

- Ethical Compliance : Adhere to open-data principles () while protecting sensitive information (e.g., proprietary synthesis routes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Source: Adapted from Chemical Science, 2021.

Source: Adapted from Chemical Science, 2021.